molecular formula C14H8FNO B3036962 2-Benzoyl-6-fluorobenzonitrile CAS No. 400087-71-0

2-Benzoyl-6-fluorobenzonitrile

Cat. No. B3036962
CAS RN: 400087-71-0
M. Wt: 225.22 g/mol
InChI Key: NDDNZKARXPHLBK-UHFFFAOYSA-N
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Description

“2-Benzoyl-6-fluorobenzonitrile” is a chemical compound with the molecular formula C14H10FNO . It has a molecular weight of 227.24 . This compound is used in scientific research and has potential applications in various fields .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string Fc1cccc (OCc2ccccc2)c1C#N . This indicates that the compound contains a fluorine atom (F), a benzene ring (c1cccc), an oxygen atom (O), and a nitrile group (C#N).

Scientific Research Applications

Synthesis of Fluorine-containing Heterocycles

2-Benzoyl-6-fluorobenzonitrile plays a crucial role in the synthesis of fluorine-containing heterocycles, such as quinazolines and 1,3-benzothiazin-4-ones. These compounds are synthesized from derivatives of 2-amino-6-fluorobenzonitrile and benzoic acid, highlighting the compound's utility in producing fluorinated heterocycles (Nosova et al., 2009).

Development of High-Molecular-Weight Aromatic Polyamides

This compound has applications in synthesizing high-molecular-weight aromatic polyamides. These polyamides demonstrate inherent viscosities and are used in the low-temperature solution polycondensation process, indicating the compound's relevance in polymer science (Liou & Hsiao, 2001).

Halodeboronation of Aryl Boronic Acids

The compound is instrumental in the scalable synthesis of 2-bromo-3-fluorobenzonitrile through the halodeboronation of aryl boronic acids. This demonstrates its utility in facilitating diverse chemical transformations (Szumigala et al., 2004).

Synthesis of Diaminoquinazolines

In the search for new methods to prepare 2,4-diaminoquinazolines, this compound is used for its ability to react with guanidine carbonate, highlighting its significance in the synthesis of quinazolines with diverse substituents (Hynes et al., 1988).

Investigation of Structural Trends in Fluorinated Benzonitriles

The compound is used in studies to understand the structural trends in fluorinated benzonitriles, particularly in observing geometry changes and analyzing electronic structures surrounding nitrogen atoms (Kamaee et al., 2015).

Anaerobic Degradation Studies

This compound is relevant in studies focusing on the anaerobic degradation of fluorobenzoates. This research is important for understanding the environmental impact and degradation pathways of fluorinated compounds (Schennen et al., 1985).

Synthesis of Fluorobenzamides with Antimicrobial Properties

The compound is used in the synthesis of new fluorobenzamides, which have shown promising antimicrobial properties. This signifies its importance in the development of new pharmaceutical compounds (Desai et al., 2013).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it’s important to handle this compound with appropriate safety measures.

Future Directions

“2-Benzoyl-6-fluorobenzonitrile” is a subject of ongoing research. Its physicochemical properties make it a potential candidate for use in various fields such as medicine, biology, pesticides, and materials science . Further studies are needed to explore its potential applications and understand its behavior in chemical reactions.

properties

IUPAC Name

2-benzoyl-6-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO/c15-13-8-4-7-11(12(13)9-16)14(17)10-5-2-1-3-6-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDNZKARXPHLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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